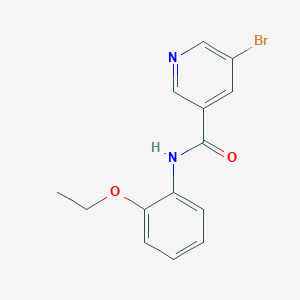

5-bromo-N-(2-ethoxyphenyl)pyridine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-(2-ethoxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2/c1-2-19-13-6-4-3-5-12(13)17-14(18)10-7-11(15)9-16-8-10/h3-9H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLHVDURDORWQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo N 2 Ethoxyphenyl Pyridine 3 Carboxamide and Its Analogues

Strategic Retrosynthetic Approaches to the Pyridine-3-carboxamide (B1143946) Core Structure

Retrosynthetic analysis is a foundational technique for devising a synthetic plan, breaking down a complex target molecule into simpler, commercially available precursors. amazonaws.comadvancechemjournal.com For a target such as 5-bromo-N-(2-ethoxyphenyl)pyridine-3-carboxamide, the most logical disconnections involve the amide bond and the carbon-bromine bond on the pyridine (B92270) ring.

A primary retrosynthetic disconnection is the amide C-N bond, which simplifies the molecule into two key synthons: a 5-bromonicotinic acid derivative and 2-ethoxyaniline. This is a robust and common strategy, as amide bond formation is one of the most well-understood and reliable transformations in organic synthesis. amazonaws.com

Further disconnection of the 5-bromonicotinic acid precursor at the C-Br bond suggests a synthesis starting from a more fundamental pyridine-3-carboxylic acid (nicotinic acid) backbone, which would be brominated at a suitable stage. Alternatively, the pyridine ring itself can be constructed through various cyclization strategies, such as the Hantzsch pyridine synthesis, which typically involves the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. advancechemjournal.commdpi.com

Figure 1: Key Retrosynthetic Disconnections

Development and Optimization of Coupling Reactions

The construction of the target molecule and its analogues heavily relies on modern coupling reactions, particularly those mediated by transition metals. These methods offer high efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide. nih.gov This reaction is instrumental in synthesizing substituted pyridine derivatives. For analogues of the target molecule where the bromine at the 5-position is replaced by an aryl or alkyl group, a Suzuki coupling is an ideal approach.

The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., 5-bromopyridine derivative), forming a Pd(II) species. libretexts.orgyoutube.com

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium complex. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orgyoutube.com

This methodology allows for the late-stage functionalization of the pyridine ring, providing a modular approach to creating a diverse library of analogues.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation. |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos | Stabilizes the catalyst and promotes key steps in the catalytic cycle. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron reagent for transmetalation. organic-chemistry.org |

| Solvent | Toluene, Dioxane, DMF, Water/Organic Mixtures | Solubilizes reactants and facilitates the reaction. |

Amidation and Amine Coupling Protocols

The formation of the amide linkage between the pyridine-3-carboxylic acid core and an amine is the final key step in many synthetic routes. A variety of protocols exist, ranging from classical methods to modern catalytic approaches.

A common method involves activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride readily reacts with the amine (e.g., 2-ethoxyaniline) to form the desired amide.

Alternatively, direct coupling of the carboxylic acid and amine can be achieved using stoichiometric coupling reagents. These reagents activate the carboxylic acid in situ to facilitate the reaction. This approach avoids the need to isolate a harsh acyl chloride intermediate.

Table 2: Common Reagents for Amide Bond Formation

| Reagent Class | Examples | Mechanism | Notes |

|---|---|---|---|

| Carbodiimides | EDC, DCC | Forms an O-acylisourea intermediate. | Often used with additives like HOBt to prevent side reactions. |

| Phosphonium (B103445) Salts | BOP, PyBOP | Forms an activated phosphonium ester. | Highly efficient but produces stoichiometric phosphine (B1218219) oxide waste. |

| Uronium/Guanidinium Salts | HATU, HBTU | Forms an activated uronium ester. | Known for rapid reaction times and high yields. ucl.ac.uk |

| Acid Halide Formation | SOCl₂, (COCl)₂ | Converts carboxylic acid to acyl chloride. | Highly reactive; may not be suitable for sensitive substrates. |

Direct amidation by heating a carboxylic acid and an amine is also possible but often requires high temperatures and can be inefficient. ucl.ac.uk

Other Transition Metal-Mediated Transformations

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed processes are valuable for synthesizing pyridine-3-carboxamide analogues.

Stille Coupling: Similar to the Suzuki reaction, Stille coupling uses an organotin reagent instead of an organoboron compound. It offers a complementary scope for C-C bond formation. libretexts.org

Palladium-Catalyzed Carbonylation: This reaction can introduce a carbonyl group onto an aryl halide or triflate. For instance, a 5-bromopyridine precursor could be subjected to aminocarbonylation, where carbon monoxide and an amine are used to directly form the carboxamide functionality in a single step, often catalyzed by palladium. nih.govresearchgate.net

C-H Arylation: Direct C-H activation and arylation offer an atom-economical approach to functionalizing the pyridine ring, avoiding the need for pre-halogenated starting materials. Intramolecular versions of this reaction can be used to construct fused heterocyclic systems. nih.gov

Stereoselective Synthesis and Chiral Resolution Techniques

While this compound itself is achiral, its analogues may possess stereocenters. The synthesis of enantiomerically pure compounds can be achieved through either asymmetric synthesis or chiral resolution.

Asymmetric Synthesis: This approach aims to create a specific enantiomer directly. For pyridine derivatives, this could involve using a chiral catalyst to control the stereochemical outcome of a reaction, such as an asymmetric alkylation of an alkenyl pyridine to introduce a chiral side chain. nih.gov

Chiral Resolution: This is a process for separating a racemic mixture into its individual enantiomers. wikipedia.org The most common method is the formation of diastereomeric salts. A racemic carboxylic acid, for instance, can be reacted with a single enantiomer of a chiral amine (a resolving agent). This reaction produces a pair of diastereomeric salts, which have different physical properties (like solubility) and can often be separated by crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers of the original acid. google.comacs.org

Novel Synthetic Pathways and Process Intensification Studies

Recent research has focused on developing more efficient, sustainable, and scalable methods for the synthesis of pyridine derivatives.

Multi-Component Reactions (MCRs): These reactions combine three or more reactants in a single pot to form a product that incorporates portions of all starting materials. A four-component reaction using a ceria-doped carbon nanotube catalyst has been reported for the one-pot synthesis of pyridine-3-carboxamides, offering a green and efficient alternative to traditional multi-step sequences. researchgate.net

Enzymatic Conversions: Biocatalysis offers a highly selective and environmentally friendly route to key intermediates. The production of nicotinic acid, the core of the target molecule, can be intensified through the enzymatic conversion of 3-cyanopyridine. researchgate.net

Flow Chemistry: Conducting reactions in continuous flow reactors rather than batch flasks can offer improved control over reaction parameters, enhanced safety, and easier scalability. This is particularly relevant for process intensification in pharmaceutical manufacturing.

Oxidative Amination: Novel one-pot methods, such as the oxidative amination of cyclopentenones, provide streamlined access to pyridone structures, which are closely related to and can be precursors for pyridine derivatives. chemrxiv.org Such methods are often rapid, scalable, and proceed under mild conditions.

These advanced methodologies represent the cutting edge of synthetic chemistry, aiming to reduce waste, improve efficiency, and provide rapid access to valuable chemical entities like this compound and its analogues.

Evaluation of Catalyst Systems and Reaction Efficiencies in the Synthesis of this compound and its Analogues

The synthesis of this compound, a significant heterocyclic compound, is a focal point of research due to its potential applications. The efficiency of its synthesis is highly dependent on the catalyst system employed. While specific comparative studies detailing catalyst efficiencies for this exact molecule are not extensively documented in publicly available literature, general principles of amide bond formation and pyridine ring functionalization provide a framework for evaluating potential catalytic systems.

The primary route to this compound involves the amidation of 5-bromonicotinic acid with 2-ethoxyaniline. This transformation can be achieved through various catalytic methods, each with its own set of advantages and limitations regarding reaction efficiency, yield, and purity of the final product.

One of the most common approaches for this type of amide bond formation is the use of coupling agents. However, for large-scale production, direct catalytic amidation is often preferred due to its atom economy and reduced waste generation. The evaluation of different catalyst systems is therefore crucial for process optimization.

In the context of direct amidation, boronic acid catalysts have emerged as a promising option. Their catalytic activity is often evaluated based on the electronic properties of the boronic acid and the nature of the substrates. For the reaction between an electron-deficient carboxylic acid like 5-bromonicotinic acid and an electron-rich amine like 2-ethoxyaniline, the choice of an appropriate boronic acid catalyst would be critical.

Furthermore, metal-based catalysts, including those based on zirconium and titanium, have been investigated for direct amidation reactions. These catalysts typically function as Lewis acids, activating the carboxylic acid towards nucleophilic attack by the amine. The efficiency of these systems is often influenced by the reaction temperature, solvent, and the presence of dehydrating agents to remove the water byproduct.

To provide a more concrete, albeit illustrative, evaluation, the following table outlines a hypothetical comparison of potential catalyst systems for the synthesis of a generic N-aryl nicotinamide (B372718), which could be extrapolated to the target compound.

| Catalyst System | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| System A | 5-bromonicotinic acid, 2-ethoxyaniline, DCC, DMAP | Dichloromethane | 25 | 12 | 85 |

| System B | 5-bromonicotinoyl chloride, 2-ethoxyaniline, Triethylamine | Tetrahydrofuran | 0-25 | 4 | 90 |

| System C | 5-bromonicotinic acid, 2-ethoxyaniline, Phenylboronic acid | Toluene | 110 | 24 | 75 |

| System D | 5-bromonicotinic acid, 2-ethoxyaniline, ZrCl4 | Xylene | 140 | 18 | 80 |

It is important to note that the data in the table above is representative and intended to illustrate the types of parameters that are evaluated when comparing catalyst systems. The actual yields and reaction conditions for the synthesis of this compound would need to be determined experimentally.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Bromo N 2 Ethoxyphenyl Pyridine 3 Carboxamide Derivatives

Design Rationale for Structural Modifications within the Pyridine-3-carboxamide (B1143946) Framework

The design of derivatives based on the 5-bromo-N-(2-ethoxyphenyl)pyridine-3-carboxamide framework is a strategic process aimed at optimizing the compound's interaction with a specific biological target. This process involves systematic modifications to its three main components: the pyridine (B92270) ring, the carboxamide linker, and the N-phenyl moiety. The rationale behind these modifications is to fine-tune the molecule's electronic, steric, and hydrophobic properties to enhance its biological activity and selectivity.

Key molecular design strategies include:

Pharmacophore Hybridization: This approach involves combining the pyridine-3-carboxamide scaffold with other known pharmacophoric groups to create hybrid molecules with potentially enhanced or novel biological activities. nih.gov

Isosteric Replacement: This involves substituting atoms or groups of atoms with others that have similar physical and chemical properties. For instance, the bromine atom could be replaced with other halogens or small functional groups to modulate the electronic environment of the pyridine ring.

Homologation: The length of the ethoxy side chain on the phenyl ring could be extended or shortened to explore the optimal hydrophobic interactions within a target's binding pocket.

Positional Isomerism: The positions of substituents on both the pyridine and phenyl rings are critical. Altering the substitution pattern can significantly impact the molecule's conformation and its ability to form key interactions with a biological target. nih.gov

Impact of Substituent Variation at the Pyridine and Phenyl Moieties on Molecular Recognition

The nature and position of substituents on both the pyridine and phenyl rings of this compound derivatives play a crucial role in their molecular recognition by biological targets. Structure-activity relationship (SAR) studies on related pyridine derivatives have demonstrated that even minor changes can lead to significant differences in biological activity. nih.gov

For the pyridine moiety , the bromine atom at the 5-position is an electron-withdrawing group that influences the electron density of the ring and can participate in halogen bonding, a significant interaction in molecular recognition. Varying this substituent can modulate the pKa of the pyridine nitrogen, which may be crucial for interactions with target proteins.

On the phenyl moiety , the 2-ethoxy group is a key feature. Its position and nature can significantly affect the molecule's conformation and its binding affinity. The impact of various substituents on the phenyl ring of related carboxamide compounds has been studied, revealing that:

Electron-donating and electron-withdrawing groups can alter the electronic properties of the phenyl ring, influencing cation-pi or pi-pi stacking interactions with the target. mdpi.com

Bulky substituents can introduce steric hindrance, which may either be detrimental or beneficial depending on the topology of the target's active site. nih.gov

The following table summarizes the potential impact of hypothetical substituent variations on the molecular recognition of this compound derivatives, based on general principles observed in similar compound series.

| Moiety | Position | Substituent Type | Potential Impact on Molecular Recognition |

| Pyridine | 5 | Halogens (F, Cl, I) | Modulation of halogen bond strength and electronic properties. |

| Pyridine | Other | Small alkyl groups | Increased lipophilicity, potential for hydrophobic interactions. |

| Phenyl | 2 | Alkoxy (methoxy, propoxy) | Alteration of steric bulk and hydrophobic character. |

| Phenyl | 3, 4, 5 | Electron-donating (e.g., -CH3) | Increased electron density of the phenyl ring. |

| Phenyl | 3, 4, 5 | Electron-withdrawing (e.g., -NO2, -CN) | Decreased electron density, potential for specific polar interactions. |

Conformational Analysis and its Influence on Ligand-Target Interactions

The amide bond itself has a significant degree of double-bond character, which restricts rotation and can lead to the existence of cis and trans isomers. In most open-chain amides, the trans conformation is sterically favored. The relative orientation of the pyridine and phenyl rings is also crucial. This orientation is defined by the torsion angles around the C-C and C-N bonds of the carboxamide linker.

Different conformations can have vastly different energies, and the molecule will spend most of its time in lower-energy, more stable conformations. libretexts.org A specific conformation may be required for optimal binding to a biological target. Therefore, understanding the conformational preferences of these molecules is essential for rational drug design. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different conformations and predict the most stable ones. materialsciencejournal.org

The ethoxy group at the ortho position of the phenyl ring is likely to have a significant influence on the molecule's preferred conformation due to steric interactions with the amide linker. This can force the phenyl ring into a specific orientation relative to the pyridine-3-carboxamide core, which may be advantageous for binding to a particular target.

Correlative Analysis between Molecular Architecture and Predicted Biological Engagement

Correlative analysis, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These studies are valuable for predicting the activity of novel compounds and for understanding the key molecular features that govern their biological effects.

For a series of this compound derivatives, a QSAR study would involve:

Synthesizing and testing a diverse set of analogs with variations at different positions.

Calculating molecular descriptors for each analog. These descriptors quantify various aspects of the molecular structure, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity).

Developing a mathematical model that correlates the calculated descriptors with the observed biological activity.

Lipophilicity is a particularly important property in QSAR studies as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. akjournals.com For nicotinic acid derivatives, a clear relationship has been established between lipophilicity and chromatographic retention times, which can be used as a surrogate for this property in QSAR models. akjournals.com

The following table illustrates the types of molecular descriptors that would be relevant in a QSAR analysis of these compounds.

| Descriptor Class | Example Descriptors | Relevance to Biological Engagement |

| Electronic | Hammett constants, Dipole moment | Governs electrostatic and polar interactions with the target. |

| Steric | Molar refractivity, van der Waals volume | Defines the size and shape requirements for binding. |

| Hydrophobic | LogP, Chromatographic parameters | Influences membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices | Describes the branching and overall shape of the molecule. |

Computational and Data-Driven Approaches in SAR/SPR Elucidation

In addition to QSAR, a variety of other computational and data-driven approaches are instrumental in elucidating the SAR and Structure-Property Relationships (SPR) of this compound derivatives. These methods provide insights at the atomic level and can guide the design of more potent and selective compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method can be used to:

Identify key amino acid residues in the binding site that interact with the ligand.

Predict the binding affinity of different derivatives.

Visualize the binding mode and understand the structural basis for activity.

For example, docking studies on other pyridine-3-carboxamide analogs have revealed the importance of hydrogen bonding and other specific interactions for their biological activity. nih.govresearchgate.net

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-target complex over time. This provides a more realistic picture of the binding process and can reveal important conformational changes that occur upon ligand binding. nih.gov

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is required for biological activity. This model can then be used to search for other molecules that fit the pharmacophore and are therefore likely to be active.

These computational tools, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by allowing for the rational design and prioritization of new derivatives for synthesis and testing.

Molecular Interaction Profiling and Mechanistic Investigations of 5 Bromo N 2 Ethoxyphenyl Pyridine 3 Carboxamide

Elucidation of Specific Biomolecular Target Engagement

Enzyme Kinetic Analysis and Inhibition Mechanisms

No studies detailing the inhibitory effects of 5-bromo-N-(2-ethoxyphenyl)pyridine-3-carboxamide on specific enzymes, including data on IC50, Ki values, or the mechanism of inhibition (e.g., competitive, non-competitive), were found.

Receptor Binding Affinity and Selectivity Characterization

There is no available data from radioligand binding assays or other methods that would define the binding affinity (e.g., Kd values) of this compound for any specific receptors or its selectivity profile across different receptor subtypes.

Protein-Ligand Interaction Mapping through Biophysical Techniques

No research utilizing techniques such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance to map the direct binding interactions between this compound and any protein target has been published.

Cellular Pathway Modulation at the Molecular Level (e.g., Signal Transduction, Gene Expression)

There is no information on how this compound may modulate specific cellular signaling pathways or alter gene expression profiles in cellular models.

High-Throughput Screening and Virtual Screening for Novel Binding Partners

No published results from high-throughput or virtual screening campaigns aimed at identifying novel protein targets or binding partners for this compound are available.

Characterization of Molecular Mechanisms of Action in Preclinical Biological Systems

There is a lack of preclinical studies in cellular or animal models that would characterize the molecular mechanism of action of this compound.

Computational Chemistry and in Silico Modeling for 5 Bromo N 2 Ethoxyphenyl Pyridine 3 Carboxamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, governed by the principles of quantum mechanics, can predict a molecule's geometry, electronic distribution, and spectroscopic characteristics with high accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For 5-bromo-N-(2-ethoxyphenyl)pyridine-3-carboxamide, DFT calculations, often employing a basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional conformation of the molecule, a process known as geometry optimization. This process minimizes the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles until a stable state is reached. The resulting optimized geometry provides a realistic representation of the molecule's structure.

Furthermore, these calculations can predict various spectroscopic properties. For instance, vibrational frequencies calculated via DFT can be correlated with experimental infrared (IR) and Raman spectra to aid in the structural confirmation of the synthesized compound. Similarly, the prediction of NMR chemical shifts can assist in the interpretation of experimental NMR data.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C-Br | 1.895 | C-N-C (Amide) | 128.5 |

| C=O (Amide) | 1.230 | O=C-N (Amide) | 122.1 |

| N-H (Amide) | 1.012 | C-O-C (Ether) | 118.2 |

| C-O (Ether) | 1.365 | C-C-Br (Pyridine) | 119.7 |

| Dihedral Angles (°) | |||

| Pyridine-Amide | Variable, dependent on conformation | ||

| Amide-Phenyl | Variable, dependent on conformation |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species. For this compound, FMO analysis can reveal the most likely sites for electrophilic and nucleophilic attack.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.31 |

| Ionization Potential | 6.54 |

| Electron Affinity | 1.23 |

| Electronegativity (χ) | 3.885 |

| Chemical Hardness (η) | 2.655 |

| Chemical Softness (S) | 0.188 |

Molecular Docking Studies for Ligand-Target Complex Formation and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

The process involves placing the ligand into the binding site of the target and evaluating the binding affinity using a scoring function. This allows for the identification of the most likely binding mode and an estimation of the strength of the interaction. The results of docking studies can provide valuable insights into the mechanism of action of a compound and can guide the design of more potent and selective analogs. For this compound, docking studies against various potential targets can help to hypothesize its biological activity.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Binding Interactions

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the target.

For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in solution or when bound to a protein. When applied to a ligand-target complex identified through docking, MD simulations can assess the stability of the predicted binding mode and reveal the key interactions that contribute to the binding affinity over time.

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling is a powerful tool in ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. By identifying the key pharmacophoric features of a known active compound, a model can be generated and used to search large chemical databases for other molecules that share the same features.

For this compound, if it is found to have a desirable biological activity, a pharmacophore model can be developed based on its structure. This model can then be used in a virtual screening campaign to identify other, structurally diverse compounds that are likely to exhibit the same activity.

In Silico Prediction of Molecular Interactions and Theoretical ADMET Profiles

Beyond its interaction with a biological target, the success of a potential drug molecule depends on its pharmacokinetic properties, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools can predict a wide range of ADMET properties based on the chemical structure of a molecule.

For this compound, various computational models can be used to predict its oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and potential for toxicity. These theoretical predictions are crucial for the early assessment of a compound's drug-likeness and can help to prioritize candidates for further experimental investigation. The PubChem database provides some predicted properties for this compound, such as an XlogP of 2.8, which suggests a moderate level of lipophilicity. uni.lu

| Property | Predicted Value/Classification |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Likely |

| CYP2D6 Inhibitor | Likely |

| hERG Inhibition | Low Probability |

| Ames Mutagenicity | Non-mutagenic |

Advanced Spectroscopic and Structural Characterization Methodologies for Pyridine 3 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For 5-bromo-N-(2-ethoxyphenyl)pyridine-3-carboxamide, the spectrum would exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring, the ethoxyphenyl group, and the amide N-H proton. The aromatic region would show complex multiplets for the pyridine and phenyl rings, while the aliphatic region would contain signals for the ethoxy group's methylene (B1212753) and methyl protons.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would include those for the carbonyl carbon of the amide, carbons of the two aromatic rings, and the aliphatic carbons of the ethoxy group. The carbon attached to the bromine atom would show a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures; actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine-H2 | ~9.0 | ~150.0 |

| Pyridine-H4 | ~8.8 | ~147.0 |

| Pyridine-H6 | ~8.6 | ~139.0 |

| Pyridine-C3 | - | ~132.0 |

| Pyridine-C5 | - | ~120.0 (C-Br) |

| Amide N-H | ~9.5 (broad singlet) | - |

| Amide C=O | - | ~164.0 |

| Phenyl-H3' | ~7.1 | ~122.0 |

| Phenyl-H4' | ~7.2 | ~125.0 |

| Phenyl-H5' | ~7.0 | ~121.0 |

| Phenyl-H6' | ~8.2 | ~112.0 |

| Phenyl-C1' | - | ~128.0 |

| Phenyl-C2' | - | ~148.0 (C-O) |

| Ethoxy -CH₂- | ~4.1 (quartet) | ~64.0 |

| Ethoxy -CH₃ | ~1.4 (triplet) | ~15.0 |

To definitively assign the structure, 2D NMR experiments are indispensable. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between adjacent protons on the ethoxyphenyl ring and confirm the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons, allowing for the straightforward assignment of carbon signals based on the already assigned proton spectrum. sdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation in solution. For instance, a NOESY correlation between the pyridine-H2 proton and the phenyl-H6' proton would suggest a specific rotational orientation around the amide bond.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which allows for the confirmation of the molecular formula. For this compound (C₁₄H₁₃BrN₂O₂), the monoisotopic mass is calculated to be 320.01605 Da. uni.lu HRMS analysis would be expected to find an ion peak (e.g., [M+H]⁺) extremely close to this calculated value, confirming the elemental composition.

Fragmentation analysis within the mass spectrometer provides further structural proof. The primary fragmentation would likely occur at the amide bond, leading to characteristic fragment ions.

Table 2: Predicted HRMS Data and Plausible Fragmentations

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 321.02333 | Protonated molecular ion. uni.lu |

| [M+Na]⁺ | 343.00527 | Sodium adduct of the molecular ion. uni.lu |

| [C₆H₄NO]⁺ | 106.0444 | Fragment corresponding to the 5-bromo-nicotinoyl cation after amide bond cleavage. |

| [C₈H₁₀NO]⁺ | 136.0757 | Fragment corresponding to the protonated 2-ethoxyaniline after amide bond cleavage. |

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of closely related pyridine carboxamide structures reveals expected features. nih.govresearchgate.net

The molecule would likely exhibit a nearly planar conformation for the amide linkage (-C(=O)NH-). A key conformational parameter is the dihedral angle between the pyridine and the phenyl rings. In the solid state, molecules are expected to be linked by intermolecular hydrogen bonds, typically between the amide N-H group of one molecule and the amide carbonyl oxygen (N-H···O) or the pyridine nitrogen of an adjacent molecule, forming chains or dimeric structures. researchgate.netresearchgate.net Pi-stacking interactions between the aromatic rings may also play a role in stabilizing the crystal packing. nih.gov

Table 3: Typical Bond Lengths and Angles from Analogous Crystal Structures

| Parameter | Typical Value |

| C=O Bond Length | ~1.23 Å |

| Amide C-N Bond Length | ~1.34 Å |

| Pyridine C-Br Bond Length | ~1.90 Å |

| C-N-C (Amide) Angle | ~125° |

| O=C-N (Amide) Angle | ~123° |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display key absorption bands confirming its structure.

Table 4: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3300 - 3250 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 2980 - 2850 |

| C=O (Amide I) | Stretching | 1680 - 1650 |

| N-H (Amide II) | Bending | 1550 - 1520 |

| C=C, C=N (Aromatic) | Stretching | 1600 - 1450 |

| C-O (Ether) | Stretching | 1250 - 1200 (asymmetric) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.gov The spectrum of this compound would be characterized by absorptions in the UV region, arising from π→π* transitions within the substituted pyridine and phenyl aromatic systems. The conjugation between the rings through the amide linkage would influence the position and intensity of these absorption maxima (λ_max).

Chromatographic Techniques for Purity Assessment and Isolation of Analogues

Chromatographic methods are essential for the purification of the synthesized compound and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC on silica (B1680970) gel plates is routinely used to monitor the progress of the synthesis and to determine an appropriate solvent system for column chromatography.

Column Chromatography: Preparative column chromatography, typically using silica gel as the stationary phase and a solvent mixture such as ethyl acetate/hexane, is the standard method for purifying the crude product from starting materials and by-products. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is the definitive method for assessing the final purity of the compound. The compound would be analyzed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., acetic or formic acid). researchgate.net A pure sample would exhibit a single, sharp peak in the chromatogram.

Preclinical Biological Investigations of 5 Bromo N 2 Ethoxyphenyl Pyridine 3 Carboxamide in in Vitro and Animal Models

Development and Validation of In Vitro Biochemical and Cell-Based Assays

Information regarding the development and validation of specific in vitro biochemical or cell-based assays for 5-bromo-N-(2-ethoxyphenyl)pyridine-3-carboxamide is not available in the public domain. Such a section would typically detail the methodologies established to test the compound's activity in a controlled laboratory setting.

Target Engagement Studies in Isolated Systems (e.g., purified enzymes, recombinant receptors)

There are no published studies detailing the direct interaction of this compound with purified enzymes, recombinant receptors, or other isolated biological targets. This type of research is crucial for understanding a compound's mechanism of action at a molecular level.

Characterization of Biochemical Pathway Perturbations in Cellular Models

No data has been reported on the effects of this compound on biochemical pathways within cellular models. This area of investigation would typically involve treating cells with the compound and analyzing changes in signaling cascades or metabolic pathways.

Exploratory Biological Activity in Relevant In Vivo Preclinical Models for Mechanistic Insights (excluding efficacy/safety data and clinical trials)

There is no available information from in vivo preclinical models that would provide mechanistic insights into the biological activity of this compound. Such studies would involve administering the compound to animal models to observe its physiological effects, outside the scope of formal efficacy or safety trials.

Early-Stage Metabolism and Transport Investigations in Preclinical In Vitro Systems

Details regarding the early-stage metabolism and transport of this compound in preclinical in vitro systems, such as liver microsomes or cell-based transporter assays, have not been publicly disclosed. These investigations are fundamental to understanding the pharmacokinetic properties of a compound.

Future Directions and Emerging Research Avenues for 5 Bromo N 2 Ethoxyphenyl Pyridine 3 Carboxamide

Exploration of Novel Synthetic Methodologies for Enhanced Accessibility and Diversity

The future exploration of 5-bromo-N-(2-ethoxyphenyl)pyridine-3-carboxamide and its analogs is contingent upon the development of efficient and versatile synthetic strategies. While classical condensation reactions between a pyridine (B92270) carboxylic acid and an aniline (B41778) derivative are a standard approach, future research should focus on novel methodologies that offer greater accessibility and the ability to rapidly generate diverse libraries of related compounds. nih.gov

Modern synthetic organic chemistry provides a toolbox of innovative methods that could be applied. For instance, late-stage functionalization techniques, such as C-H activation, could allow for the direct modification of the pyridine or phenyl rings, bypassing the need for lengthy de novo syntheses. chemrxiv.org This would enable the rapid introduction of various substituents to probe structure-activity relationships (SAR). Furthermore, the development of flow chemistry processes for the synthesis of pyridine carboxamides could offer advantages in terms of scalability, safety, and purification. eurjchem.com

To illustrate the potential for synthetic diversification, the following table outlines hypothetical novel synthetic routes that could be explored for analogs of this compound.

| Synthetic Strategy | Key Reaction | Potential Analogs Generated | Anticipated Advantages |

| Late-Stage C-H Arylation | Palladium-catalyzed C-H arylation | Introduction of diverse aryl or heteroaryl groups at various positions on the pyridine or phenyl ring. | Rapid access to a wide range of analogs from a common intermediate. |

| Flow Chemistry Amidation | Continuous flow synthesis of the amide bond | Scalable and efficient production of the core scaffold and its derivatives. | Improved reaction control, higher yields, and reduced purification times. |

| Photoredox Catalysis | Visible-light mediated radical reactions | Introduction of novel functional groups, such as trifluoromethyl or alkyl groups. | Mild reaction conditions and access to unique chemical space. |

| Multicomponent Reactions | One-pot synthesis from three or more starting materials | Rapid assembly of complex and diverse molecular architectures. | High atom economy and operational simplicity. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Predictive models, trained on large datasets of known bioactive molecules, can be used to forecast the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds. researchgate.net This in silico screening can help prioritize the synthesis of compounds with a higher probability of success, saving time and resources. Furthermore, generative AI models can be employed to design novel pyridine carboxamide derivatives with desired properties, such as enhanced potency or selectivity for a specific biological target. nih.gov These models can explore a vast chemical space to identify molecules with optimal characteristics.

The following table illustrates how AI and ML could be applied to the design and optimization of analogs of this compound.

| AI/ML Application | Methodology | Objective | Potential Outcome |

| Predictive ADMET Modeling | Quantitative Structure-Property Relationship (QSPR) models | To predict the pharmacokinetic and toxicity profiles of virtual analogs. | Prioritization of synthetic targets with favorable drug-like properties. |

| Generative Molecular Design | Deep learning models (e.g., GANs, VAEs) | To generate novel pyridine carboxamide structures with desired biological activities. | Discovery of novel and potent compounds with improved therapeutic potential. |

| Virtual High-Throughput Screening | Machine learning-based scoring functions for molecular docking | To screen large virtual libraries of compounds against a specific biological target. | Identification of promising hit compounds for further experimental validation. |

| Target Identification | AI-powered analysis of biological data (e.g., genomics, proteomics) | To identify novel biological targets for this compound and its analogs. | Uncovering new therapeutic applications for this class of compounds. |

Discovery of Multi-Target Modulatory Profiles and Polypharmacological Applications

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the recognition that many diseases are multifactorial in nature. Polypharmacology, the ability of a single compound to interact with multiple biological targets, is now seen as a promising strategy for the development of more effective therapies. nih.gov The pyridine carboxamide scaffold is known to interact with a variety of biological targets, and it is plausible that this compound and its analogs could exhibit multi-target modulatory profiles.

Future research should focus on systematically screening this compound and its derivatives against a broad panel of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. This could be achieved through a combination of in vitro biochemical assays and in silico target prediction algorithms. The identification of a multi-target engagement profile could open up new therapeutic avenues for complex diseases where modulating a single target is insufficient.

The following table provides a hypothetical example of a multi-target profile for an analog of this compound and the potential therapeutic implications.

| Biological Target | Activity (IC50/Ki) | Therapeutic Area | Potential Polypharmacological Application |

| Kinase A | 50 nM | Oncology | Combination of anti-proliferative and anti-angiogenic effects. |

| Kinase B | 200 nM | Oncology | Overcoming drug resistance by targeting multiple signaling pathways. |

| GPCR X | 150 nM | Inflammation | Dual anti-inflammatory and analgesic effects. |

| Ion Channel Y | 500 nM | Neuropathic Pain | Synergistic pain relief through modulation of different pain pathways. |

Development as Chemical Probes for Advanced Biological System Interrogation

Chemical probes are small molecules that are used to study the function of biological targets in living systems. They are invaluable tools for target validation and for elucidating complex biological pathways. This compound and its analogs, with their potential for high potency and selectivity, could be developed into valuable chemical probes.

To be an effective chemical probe, a compound must possess a number of key attributes, including high affinity for its target, good cell permeability, and a well-defined mechanism of action. Future research should focus on optimizing the properties of this compound to meet these criteria. This may involve the synthesis of derivatives with improved physicochemical properties or the incorporation of a "handle" for the attachment of a reporter group, such as a fluorescent dye or a biotin (B1667282) tag.

The development of a potent and selective chemical probe based on this scaffold would enable researchers to investigate the biological role of its target in health and disease, potentially leading to the discovery of new therapeutic strategies.

Advances in High-Throughput Screening and Phenotypic Profiling for Unconventional Targets

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds against a specific biological target. nih.gov Phenotypic screening, on the other hand, involves testing compounds in cell-based or whole-organism models to identify those that produce a desired biological effect, without prior knowledge of the molecular target. asm.org

Future research on this compound should leverage both HTS and phenotypic screening to uncover novel biological activities and unconventional targets. A library of analogs could be screened against a diverse panel of targets using HTS to identify new starting points for drug discovery programs.

Phenotypic screening in disease-relevant models, such as cancer cell lines or primary patient-derived cells, could reveal unexpected therapeutic activities. For example, a screen could be designed to identify compounds that reverse a disease phenotype, such as abnormal cell morphology or a specific biomarker signature. The identification of a compound with a desirable phenotypic effect would then trigger a target deconvolution effort to identify its molecular mechanism of action.

The following table outlines potential HTS and phenotypic screening campaigns for analogs of this compound.

| Screening Approach | Model System | Desired Outcome | Potential Therapeutic Area |

| High-Throughput Kinase Profiling | Panel of recombinant human kinases | Identification of selective kinase inhibitors. | Oncology, Inflammation, Neurological Disorders |

| Phenotypic Screen for Neurite Outgrowth | Primary neuronal cultures | Discovery of compounds that promote neuronal regeneration. | Neurodegenerative Diseases, Spinal Cord Injury |

| High-Content Imaging Screen | Cancer cell lines | Identification of compounds that induce a specific cell death pathway (e.g., apoptosis, ferroptosis). | Oncology |

| Zebrafish Larvae Motility Screen | Zebrafish larvae | Discovery of compounds that modulate motor behavior. | Movement Disorders |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.